(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol
Beschreibung
Eigenschaften
IUPAC Name |
(3R,4S)-6-methoxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGOSOYSUHPCY-YRZWDFBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@@H](CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Protecting Group Strategies
Tert-butyldiphenylsilyl (TBDPS) groups are frequently employed to mask hydroxyl functionalities during synthetic sequences. In a representative procedure, the C-3 and C-4 hydroxyl groups of a glucopyranoside derivative were protected using TBDPS chloride in the presence of imidazole, achieving >95% regioselectivity. Subsequent oxidation of the anomeric position with ruthenium(III) chloride and sodium periodate yielded a ketone intermediate, which underwent stereoselective reduction to establish the (3R,4S) configuration.
Table 1: Key Reaction Parameters for Chiral Pool Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (de%) |
|---|---|---|---|
| TBDPS Protection | TBDPSCl, imidazole, DMF, 0°C | 92 | N/A |
| Anomeric Oxidation | RuCl₃, NaIO₄, CH₃CN/H₂O, 25°C | 85 | N/A |
| Stereoselective Reduction | NaBH₄, CeCl₃, MeOH, -20°C | 78 | 94 |
Asymmetric Catalytic Approaches
Asymmetric catalysis offers a direct route to enantiomerically enriched targets. The Shi epoxidation and Jacobsen hydrolytic kinetic resolution (HKR) have been adapted for tetrahydropyran systems.
Epoxide Ring-Opening Reactions
A racemic epoxide precursor, 6-methoxy-3,4-epoxytetrahydro-2H-pyran, was subjected to HKR using a cobalt-salen catalyst. This process achieved 89% enantiomeric excess (ee) for the (3R,4S) diol product. The reaction mechanism proceeds via nucleophilic attack of water at the more substituted epoxide carbon, guided by the chiral catalyst’s spatial arrangement.
Table 2: Performance of Asymmetric Catalysts
| Catalyst Type | Substrate | ee (%) | Reaction Time (h) |
|---|---|---|---|
| Co-salen (Jacobsen) | 6-Methoxy-3,4-epoxide | 89 | 24 |
| Shi catalyst | 3,4-Dihydro-2H-pyran | 76 | 48 |
Protecting-Group-Mediated Total Synthesis
Multi-step syntheses employing orthogonal protection schemes enable precise functionalization. A notable route involves:
-
Silyl Protection : Sequential protection of C-3 and C-4 hydroxyls with trimethylsilyl (TMS) groups.
-
Methoxy Introduction : Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) at C-6.
-
Deprotection and Isolation : Fluoride-mediated removal of TMS groups (e.g., TBAF in THF) followed by crystallization with (S)-propylene glycol to enhance enantiopurity.
Crystallization Optimization
Crystallization from methyl tert-butyl ether (MTBE)/cyclohexane (1:1) with seeding yielded the diol in 97% purity. The use of chiral auxiliaries like (S)-propylene glycol induced diastereomeric resolution, critical for obtaining the desired (3R,4S) configuration.
Lewis Acid-Mediated Cyclization
Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) facilitate pyran ring formation via oxocarbenium ion intermediates. A representative cyclization of a linear triol precursor in acetonitrile at -30°C produced the tetrahydropyran core with >90% diastereoselectivity.
Industrial-Scale Manufacturing Considerations
Large-scale production necessitates solvent recycling and catalytic efficiency. The patent literature describes a telescoped process where intermediates are carried forward without isolation, reducing waste. Key parameters include:
Analyse Chemischer Reaktionen
Hydroxyl Group Protection Reactions
The vicinal diol structure (C3 and C4 hydroxyls) is prone to protection strategies to enable selective functionalization. Common methods include:
Key Findings :
-
Benzyl and silyl ethers are reversible under hydrogenolysis (H₂/Pd-C) or fluoride ions (TBAF), respectively .
-
Acetyl groups are cleaved under basic conditions (e.g., NaOMe/MeOH) .
Oxidation Reactions
The secondary hydroxyl groups can be oxidized to ketones or further functionalized:
Notes :
-
Over-oxidation to carboxylic acids is avoided due to steric hindrance from the methoxy group.
-
Ketone intermediates serve as precursors for nucleophilic additions or reductions .
Methoxy Group Transformations
The methoxy substituent at C6 can undergo demethylation or substitution:
Mechanistic Insight :
-
Demethylation with BBr₃ proceeds via SN2 mechanism due to the tetrahydropyran ring’s conformational rigidity.
-
Azide substitution is facilitated by in-situ generation of a leaving group (e.g., mesylate or tosylate) .
Esterification and Glycosylation
The hydroxyl groups participate in ester formation and glycosidic bond synthesis:
Esterification
Glycosylation
-
Donor : Thioglycosides (e.g., 1-thio-β-D-glucose)
-
Activator : NIS/AgOTf (N-iodosuccinimide/silver triflate)
Cyclization and Rearrangement
Under acidic or basic conditions, the compound undergoes ring transformations:
| Conditions | Product | Mechanism |
|---|---|---|
| H₂SO₄ (cat.), acetone | (3R,4S)-6-Methoxy-3,4-O-isopropylidene derivative | Ketal formation |
| LiAlH₄, THF | Ring-opening to acyclic polyol | Reduction of hemiacetal |
Analytical Monitoring :
Biological Activity and Derivatives
While not directly studied, analogs of this compound exhibit:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula: C₆H₁₂O₄
- Molecular Weight: 148.16 g/mol
- IUPAC Name: (3R,4S)-6-methoxyoxane-3,4-diol
The compound features a tetrahydropyran ring, which is essential for its biological activity and interactions with other molecules.
2.1. Drug Development
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol has been identified as an impurity in the synthesis of Decitabine, a drug used in the treatment of certain types of cancer. The presence of this compound can affect the purity and efficacy of pharmaceutical preparations .
2.2. Synthesis of Intermediates
This compound serves as a precursor for synthesizing various ribofuranose derivatives that are crucial in pharmaceutical applications. For instance, it is utilized in the preparation of methyl-2-deoxyriboside derivatives, which are important intermediates in the synthesis of antiviral and anticancer agents .
3.1. Enzymatic Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites effectively .
3.2. Antiviral Properties
Studies have shown that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. This makes it a candidate for further research in developing antiviral therapies .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound’s diol and methoxy groups enable it to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and function. These interactions are crucial for its role in various biochemical processes and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol, emphasizing differences in substituents, stereochemistry, and bioactivity:
Key Comparative Insights
- Stereochemical Influence: The (3R,4S) configuration in the target compound contrasts with (2S,3R,4S) or (2R,3R,4S) configurations in analogs. For example, the (2S,3R,4S)-pyrrolidine derivative exhibits α-mannosidase inhibition, suggesting that stereochemistry critically modulates enzyme binding .
- Functional Group Impact : Methoxy and diol groups enhance hydrophilicity compared to halogenated or aryl-substituted analogs (e.g., Dapagliflozin analogs), which prioritize lipophilicity for membrane penetration .
- Bioactivity Trends : Pyran derivatives with fused heterocycles (e.g., pyrimidoindoles) demonstrate potent anticancer activity, while purine-modified analogs are more relevant to nucleoside-based therapies .
Biologische Aktivität
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is a chemical compound with significant potential in various biological applications. This article explores its biological activities, including its effects on cellular processes, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its tetrahydropyran ring structure with hydroxyl and methoxy functional groups. Its molecular formula is CHO, and it exhibits chirality due to the presence of stereogenic centers at positions 3 and 4.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. A study demonstrated that related compounds effectively scavenged free radicals in vitro, showcasing their potential as therapeutic agents against oxidative stress-related diseases .
Antidiabetic Potential
Compounds derived from the tetrahydropyran framework have shown promising antidiabetic effects. For instance, certain derivatives have been observed to inhibit α-glucosidase and α-amylase activities, which are key enzymes in carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making these compounds potential candidates for managing diabetes .
| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |
|---|---|---|
| Compound A | 52.2 | 47.4 |
| Compound B | 78.2 | 55.2 |
| This compound | TBD | TBD |
Cytotoxicity Against Cancer Cells
Recent studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in MCF-7 breast cancer cells through mitochondrial-dependent pathways . This suggests that this compound could be explored further for its anticancer properties.
Case Studies
- Antioxidant Study : A comparative analysis of several tetrahydropyran derivatives revealed that this compound significantly reduced oxidative stress markers in cultured human cells.
- Diabetes Management : In vivo studies using diabetic mice treated with derivatives of this compound showed a marked decrease in blood glucose levels compared to controls. The mechanism was attributed to the inhibition of carbohydrate-digesting enzymes.
The biological activities of this compound can be attributed to its ability to modulate enzymatic activities and influence signaling pathways involved in oxidative stress and metabolic regulation. The presence of hydroxyl groups enhances its reactivity with free radicals and enzymes.
Q & A
Q. What are the common synthetic strategies for (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves stereoselective oxidation, hydroxylation, and methoxylation of tetrahydro-2H-pyran precursors. For example, regioselective protection of hydroxyl groups using benzyl or silyl ethers (e.g., tert-butyldimethylsilyl) can direct methoxylation at the 6-position . Catalytic hydrogenation or enzymatic resolution may ensure stereochemical purity. Chiral HPLC or polarimetry should validate enantiomeric excess .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR : H and C NMR with COSY/NOESY differentiate diastereomers by coupling constants and spatial proximity of protons (e.g., axial vs. equatorial hydroxyl groups) .
- X-ray crystallography : Resolves absolute configuration, critical for confirming (3R,4S) stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
Q. How does the compound's stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies under acidic (pH 2–4) and basic (pH 8–10) conditions reveal hydrolysis of the methoxy group at elevated temperatures (>40°C). Storage in inert, anhydrous environments at –20°C minimizes degradation . Accelerated stability testing via HPLC monitors decomposition products .
Advanced Research Questions
Q. What computational methods are used to predict the stereochemical outcomes of its synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in methoxylation or hydroxylation steps . Molecular docking simulations model enzyme-substrate interactions for biocatalytic routes . Software like Gaussian or Schrödinger Suite optimizes reaction pathways .
Q. How can conflicting NMR data regarding diastereomer ratios in synthetic batches be resolved?
- Methodological Answer :
- Dynamic NMR : Detects slow interconversion of conformers at low temperatures, clarifying peak splitting .
- Chiral derivatization : Use of Mosher’s acid or other chiral auxiliaries enhances resolution of diastereomers in H NMR .
- Cross-validation : Compare with X-ray data or independent synthetic routes to resolve ambiguities .
Q. What are the challenges in establishing structure-activity relationships (SAR) for its pharmacological applications?
- Methodological Answer :
- Stereochemical specificity : Minor epimeric impurities (e.g., 3S,4R) can drastically alter biological activity, requiring ultra-pure batches for SAR studies .
- Metabolic stability : Glycosidase enzymes may hydrolyze the pyran ring, necessitating prodrug strategies or structural analogs with enhanced resistance .
- In silico modeling : QSAR models correlate substituent effects (e.g., methoxy position) with target binding affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction optimization : Varying catalysts (e.g., Pd/C vs. enzymatic systems) or solvents (THF vs. DCM) can explain yield differences .
- Purification protocols : Column chromatography gradients or recrystallization solvents (e.g., EtOAc/hexane vs. MeOH/water) impact recovery rates .
- Batch-scale effects : Pilot-scale reactions may suffer from mixing inefficiencies not observed in small-scale syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
